molecular formula C14H14O4 B13170889 (2E)-3-(8-ethoxy-2H-chromen-3-yl)acrylic acid

(2E)-3-(8-ethoxy-2H-chromen-3-yl)acrylic acid

Cat. No.: B13170889
M. Wt: 246.26 g/mol
InChI Key: WTKUGHIWUNFIGY-VOTSOKGWSA-N
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Description

3-(8-Ethoxy-2H-chromen-3-yl)prop-2-enoic acid is a chemical compound with the molecular formula C14H14O4 and a molecular weight of 246.26 g/mol This compound is a derivative of chromene, a bicyclic compound consisting of a benzene ring fused to a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(8-Ethoxy-2H-chromen-3-yl)prop-2-enoic acid typically involves the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction of a suitable precursor, such as a phenol derivative, with an aldehyde or ketone under acidic or basic conditions.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction, where the chromene core is reacted with an ethylating agent, such as ethyl iodide, in the presence of a base like potassium carbonate.

    Formation of the Prop-2-enoic Acid Moiety: The final step involves the introduction of the prop-2-enoic acid group through a Knoevenagel condensation reaction. This reaction typically involves the reaction of the chromene derivative with malonic acid or its derivatives in the presence of a base like piperidine.

Industrial Production Methods

Industrial production methods for 3-(8-Ethoxy-2H-chromen-3-yl)prop-2-enoic acid may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(8-Ethoxy-2H-chromen-3-yl)prop-2-enoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

3-(8-Ethoxy-2H-chromen-3-yl)prop-2-enoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 3-(8-Ethoxy-2H-chromen-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

    Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.

    Antimicrobial Activity: Disrupting the cell membrane integrity of microorganisms.

Comparison with Similar Compounds

3-(8-Ethoxy-2H-chromen-3-yl)prop-2-enoic acid can be compared with other similar compounds, such as:

    3-(8-Methoxy-2H-chromen-3-yl)prop-2-enoic acid: Similar structure but with a methoxy group instead of an ethoxy group.

    3-(8-Hydroxy-2H-chromen-3-yl)prop-2-enoic acid: Similar structure but with a hydroxy group instead of an ethoxy group.

    3-(8-Amino-2H-chromen-3-yl)prop-2-enoic acid: Similar structure but with an amino group instead of an ethoxy group.

The uniqueness of 3-(8-Ethoxy-2H-chromen-3-yl)prop-2-enoic acid lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

IUPAC Name

(E)-3-(8-ethoxy-2H-chromen-3-yl)prop-2-enoic acid

InChI

InChI=1S/C14H14O4/c1-2-17-12-5-3-4-11-8-10(6-7-13(15)16)9-18-14(11)12/h3-8H,2,9H2,1H3,(H,15,16)/b7-6+

InChI Key

WTKUGHIWUNFIGY-VOTSOKGWSA-N

Isomeric SMILES

CCOC1=CC=CC2=C1OCC(=C2)/C=C/C(=O)O

Canonical SMILES

CCOC1=CC=CC2=C1OCC(=C2)C=CC(=O)O

Origin of Product

United States

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